molecular formula C6H7BrN2O2S B2577365 Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate CAS No. 2113566-82-6

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate

Cat. No.: B2577365
CAS No.: 2113566-82-6
M. Wt: 251.1
InChI Key: NIWMLBCNGKSCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a chemical compound with the molecular formula C6H7BrN2O2S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have the ability to disrupt processes related to DNA replication . This suggests that Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Cellular Effects

Given its potential to disrupt DNA replication processes , it could be hypothesized that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of 5-bromo-1,3,4-thiadiazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound for synthetic chemists and researchers .

Properties

IUPAC Name

methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWMLBCNGKSCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN=C(S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.